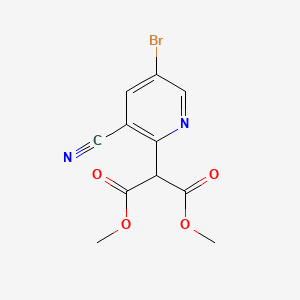

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

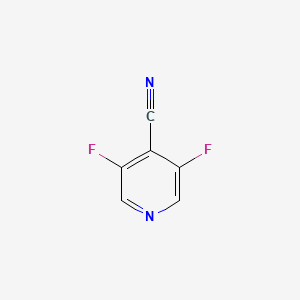

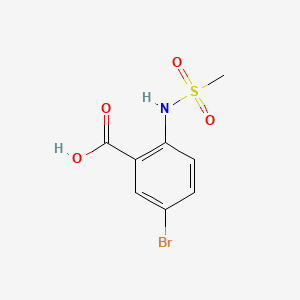

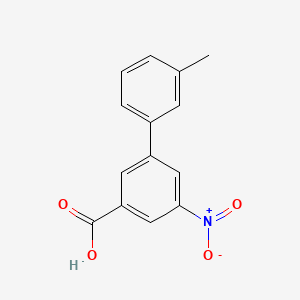

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is a chemical compound with the CAS Number: 1365271-81-3. It has a linear formula of C11H9BrN2O4 .

Molecular Structure Analysis

The IUPAC name of this compound is dimethyl 2-(5-bromo-3-cyano-2-pyridinyl)malonate . The InChI code is 1S/C11H9BrN2O4/c1-17-10(15)8(11(16)18-2)9-6(4-13)3-7(12)5-14-9/h3,5,8H,1-2H3 . The molecular weight of this compound is 313.11 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate include a molecular weight of 313.11 .Wissenschaftliche Forschungsanwendungen

Applications in Bioproduct Recovery and Catalysis

Bioproduct Recovery

A study highlights the downstream processing challenges and opportunities for biologically produced diols, including 1,3-propanediol, which is relevant to understanding the separation and purification processes that might be applicable to derivatives of 1,3-dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate in biotechnological contexts (Xiu & Zeng, 2008).

Catalysis for Glycerol Hydrogenolysis

Research on heterogeneous catalysts for glycerol hydrogenolysis to 1,3-propanediol indicates a potential application area for catalysts that could be derived or inspired by the chemical structure of 1,3-dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate, focusing on the importance of catalyst design for efficiency and selectivity in producing valuable chemical intermediates (da Silva Ruy et al., 2020).

Chemical Synthesis and Industrial Applications

Synthesis of Heterocyclic Compounds

A review on the synthesis and pharmacology of 2-oxo-3-cyanopyridine derivatives discusses the biological and industrial significance of heterocyclic compounds, pointing towards the chemical versatility and potential application areas for 1,3-dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate in creating compounds with diverse biological activities (Ghosh et al., 2015).

Lactic Acid Derivatives

The production and application of lactic acid derivatives from biomass suggest a biotechnological route that could be relevant for modifying or utilizing compounds like 1,3-dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate in the synthesis of biodegradable polymers and other green chemistry applications (Gao, Ma, & Xu, 2011).

Safety and Hazards

The safety data sheet (SDS) for 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate recommends using personal protective equipment as required, removing all sources of ignition, and avoiding contact with skin, eyes, or clothing . It also advises taking precautionary measures against static discharges and not flushing the compound into surface water or the sanitary sewer system .

Eigenschaften

IUPAC Name |

dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4/c1-17-10(15)8(11(16)18-2)9-6(4-13)3-7(12)5-14-9/h3,5,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLUYRQJDNDOEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=N1)Br)C#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742855 |

Source

|

| Record name | Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate | |

CAS RN |

1365271-81-3 |

Source

|

| Record name | Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)

![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)

![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)